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For Researchers, Scientists, and Drug Development Professionals

Introduction
Diethyl (6-bromohexyl)phosphonate is a bifunctional organophosphorus compound that

serves as a versatile synthetic intermediate and linker molecule in organic chemistry and drug

development. Its structure incorporates a terminal bromoalkyl chain, which is susceptible to

nucleophilic substitution, and a diethyl phosphonate moiety, which can be further modified, for

instance, through hydrolysis to the corresponding phosphonic acid. These dual functionalities

make it a valuable building block for the introduction of a phosphonate group onto a target

molecule via a flexible hexyl spacer.

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and reactivity of Diethyl (6-bromohexyl)phosphonate, with a focus on experimental data and

protocols relevant to its application in research and development.

Chemical and Physical Properties
The fundamental properties of Diethyl (6-bromohexyl)phosphonate are summarized in the

table below.
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Property Value Reference(s)

CAS Number 100462-72-4 [1]

Molecular Formula C₁₀H₂₂BrO₃P [1]

Molecular Weight 301.16 g/mol [1]

Appearance Colorless oil [2]

Boiling Point 110 °C at 0.08 Torr [1]

Density (predicted) 1.236 ± 0.06 g/cm³ [1]

Synthesis: The Michaelis-Arbuzov Reaction
The primary synthetic route to Diethyl (6-bromohexyl)phosphonate is the Michaelis-Arbuzov

reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. In this

specific synthesis, triethyl phosphite is reacted with 1,6-dibromohexane. To favor the desired

mono-phosphonylation product over the di-substituted byproduct, the reaction conditions, such

as the rate of addition of the phosphite, are crucial.[2]

A generalized workflow for this synthesis is depicted below.

1,6-Dibromohexane

Michaelis-Arbuzov Reaction
(140 °C, dropwise addition)

Triethyl Phosphite

Crude Product Mixture Vacuum Fractional Distillation Diethyl (6-bromohexyl)phosphonate

Click to download full resolution via product page

Caption: Synthetic workflow for Diethyl (6-bromohexyl)phosphonate.

Detailed Experimental Protocol
The following protocol is adapted from a published procedure for the synthesis of Diethyl (6-
bromohexyl)phosphonate.[2]
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Materials:

1,6-dibromohexane (75 mmol)

Triethyl phosphite (75 mmol)

Nitrogen atmosphere

Glassware suitable for heating and distillation

Procedure:

Flame-dry the reaction glassware under a nitrogen flow.

Pre-heat 75 mmol of 1,6-dibromohexane to 140 °C in the reaction flask.

Add 75 mmol of triethyl phosphite dropwise to the heated 1,6-dibromohexane over a period

of 2 hours.

After the addition is complete, continue to stir the reaction mixture for an additional hour at

140 °C.

Monitor the progress of the reaction by GC-MS.

Upon completion, isolate the pure Diethyl (6-bromohexyl)phosphonate by vacuum

fractional distillation.

Yield: Approximately 40%.[2]

Spectroscopic Data
The following tables summarize the available spectroscopic data for Diethyl (6-
bromohexyl)phosphonate.

NMR Spectroscopy
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¹H NMR (400 MHz, CDCl₃) ³¹P NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Chemical Shift (δ) ppm

4.030–4.160 (m, 4H) 32.248 (s, 1P)

3.402 (t, J = 6.74 Hz, 2H)

1.819–1.908 (m, 2H)

1.562–1.667 (m, 4H)

1.366–1.509 (m, 4H)

1.322 (t, J = 7.09 Hz, 6H)

Reference:[2] Reference:[2]

Note on ¹³C NMR and IR Spectroscopy: Experimental ¹³C NMR and IR spectra for Diethyl (6-
bromohexyl)phosphonate were not explicitly found in the reviewed literature. However, based

on the analysis of similar compounds, the following characteristic signals can be predicted:

Predicted ¹³C NMR: Signals for the ethoxy groups around 16 ppm (CH₃) and 61 ppm (CH₂),

and signals for the hexyl chain carbons between approximately 20 and 35 ppm, with the

carbon attached to the bromine being the most downfield of the alkyl chain, and the carbon

alpha to the phosphorus also showing a characteristic downfield shift and coupling to

phosphorus.

Predicted IR: A strong P=O stretching vibration is expected in the range of 1250-1200 cm⁻¹,

and C-O stretching bands for the P-O-C linkage around 1050-1000 cm⁻¹. C-H stretching and

bending vibrations will also be present.

Mass Spectrometry
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Mass Spectrometry (EI, 70 eV)

m/z

221

152

125

Reference:[2]

Reactivity and Applications
Diethyl (6-bromohexyl)phosphonate is a valuable bifunctional linker. The terminal bromine

atom serves as a good leaving group, readily displaced by a variety of nucleophiles. The diethyl

phosphonate group can be hydrolyzed to the corresponding phosphonic acid, which is a strong

chelating agent for metal oxides and has applications in materials science and as a component

of pharmacologically active compounds.

Core Compound

Reactions at the Bromo- Terminus

Reactions at the Phosphonate Terminus
Diethyl (6-bromohexyl)phosphonate

Nucleophiles
(e.g., R-OH, R-NH₂, R-SH)Nucleophilic Substitution

Hydrolysis

Phosphonate-Linked Molecule

(6-Bromohexyl)phosphonic Acid

Click to download full resolution via product page

Caption: Reactivity of Diethyl (6-bromohexyl)phosphonate.

Nucleophilic Substitution
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The carbon-bromine bond is susceptible to attack by nucleophiles such as alcohols, amines,

and thiols. This allows for the covalent attachment of the phosphonate-containing hexyl chain

to a variety of substrates. For instance, it can react with tertiary amines to form quaternary

ammonium salts.

Hydrolysis of the Phosphonate Ester
The diethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding

phosphonic acid. Phosphonic acids are known for their strong binding affinity to metal oxide

surfaces, making them useful for surface functionalization of materials. In the context of drug

development, the phosphonic acid group can act as a phosphate mimic, potentially interacting

with biological targets.

Conclusion
Diethyl (6-bromohexyl)phosphonate is a key synthetic intermediate with dual reactivity that

makes it a valuable tool for researchers in organic synthesis, materials science, and drug

development. The well-established Michaelis-Arbuzov synthesis provides a reliable route to this

compound. Its ability to act as a linker, introducing a phosphonate moiety via a flexible spacer,

ensures its continued relevance in the design and synthesis of complex functional molecules.

This guide provides the foundational technical information to support the effective utilization of

this versatile chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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